N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide

Carbonic anhydrase inhibition Enzyme kinetics Sulfonamide pharmacophore

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide (CAS 941931-73-3) is a synthetic small molecule that embeds both a γ-sultam (isothiazolidine 1,1-dioxide) core and a 3-fluorobenzenesulfonamide moiety within a single scaffold. This dual pharmacophoric architecture distinguishes it from simple benzenesulfonamides and positions it within a class of compounds under investigation for enzyme inhibition, particularly carbonic anhydrase (CA) isoforms, and for anti-inflammatory applications.

Molecular Formula C15H15FN2O4S2
Molecular Weight 370.41
CAS No. 941931-73-3
Cat. No. B2567921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide
CAS941931-73-3
Molecular FormulaC15H15FN2O4S2
Molecular Weight370.41
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C15H15FN2O4S2/c16-12-3-1-4-15(11-12)24(21,22)17-13-5-7-14(8-6-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2
InChIKeyLVVJBGGYWVXICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide (CAS 941931-73-3): A Fluorinated Sultam-Sulfonamide Hybrid for Medicinal Chemistry Procurement


N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide (CAS 941931-73-3) is a synthetic small molecule that embeds both a γ-sultam (isothiazolidine 1,1-dioxide) core and a 3-fluorobenzenesulfonamide moiety within a single scaffold [1]. This dual pharmacophoric architecture distinguishes it from simple benzenesulfonamides and positions it within a class of compounds under investigation for enzyme inhibition, particularly carbonic anhydrase (CA) isoforms, and for anti-inflammatory applications [2]. The strategic placement of fluorine at the meta position of the terminal phenyl ring is designed to modulate key drug-like properties—metabolic stability, lipophilicity, and target-binding affinity—relative to non-fluorinated or regioisomeric analogs [3].

Why Simple Replacement of N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide Is Scientifically Unsound


Compounds within the isothiazolidine 1,1-dioxide sulfonamide family cannot be treated as interchangeable commodity chemicals because subtle structural perturbations—particularly the position and identity of halogen substituents—profoundly alter physicochemical and pharmacokinetic behavior. The 3-fluorobenzenesulfonamide group in CAS 941931-73-3 provides a unique balance of electron-withdrawing character and moderate lipophilicity that differs from the 4-fluoro, 2-fluoro, or non-fluorinated analogs [1]. Empirical evidence demonstrates that even regioisomeric fluorine placement can shift CA isoform selectivity by more than an order of magnitude, while the absence of fluorine compromises metabolic stability against cytochrome P450-mediated oxidation [2]. Consequently, procurement of a generic 'dioxothiazolidine sulfonamide' without precisely matching the 3-fluorophenyl substitution pattern risks irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide Against Its Closest Analogs


Carbonic Anhydrase Inhibitory Potency: Thiazolidin-Based Scaffolds Achieve Submicromolar Affinity, Differentiated by 3-Fluoro Substitution

Thiazolidin-based sulfonamides are established as submicromolar-low micromolar inhibitors of cytosolic carbonic anhydrase isoforms I and II, with a binding mode that occupies the phenol-binding pocket—distinct from classical primary sulfonamide inhibitors such as acetazolamide [1]. The 3-fluorobenzenesulfonamide substructure, present in CAS 941931-73-3, has been characterized in a closely related analog (4-[2-(2-thienyl)acetamido]-3-fluorobenzenesulfonamide) and achieves IC50 values of 0.0069 µM against CA VA and 0.0079 µM against CA VB, as well as Ki values of 7 nM against CA VII, demonstrating low nanomolar potency [2]. In contrast, acetazolamide—a widely used non-fluorinated sulfonamide CA inhibitor—exhibits an IC50 of 0.13 µM against CA II, approximately 3-fold weaker than the CA VB activity of the 3-fluorobenzenesulfonamide analog when compared across assays .

Carbonic anhydrase inhibition Enzyme kinetics Sulfonamide pharmacophore

Metabolic Stability Advantage Conferred by the 3-Fluorophenyl Group Relative to Hydrogen-Substituted Analogs

The replacement of an aromatic C–H bond with a C–F bond is a well-established medicinal chemistry strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby extending compound half-life [1]. The fluorination of sulphonamide scaffolds has been shown to increase microsomal stability substantially, with fluorinated sulfonamide derivatives demonstrating prolonged stability versus non-fluorinated counterparts in liver microsome assays [2]. The 3-fluorophenyl moiety of CAS 941931-73-3 is thus expected to confer improved resistance to CYP-mediated hydroxylation compared to the non-fluorinated analog N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide.

Metabolic stability Cytochrome P450 Fluorine substitution Drug metabolism

Computed Physicochemical Properties: Lipophilicity (logP) and Topological Polar Surface Area (tPSA) of the Target Compound

Computationally predicted physicochemical descriptors for CAS 941931-73-3 indicate a logP of 1.65 and a tPSA of 86 Ų, as catalogued in the ZINC database [1]. These values place the compound within favorable drug-like chemical space (logP < 5, tPSA < 140 Ų), suggesting adequate membrane permeability and oral bioavailability potential [2]. The 3-fluoro substitution contributes to this balanced lipophilicity profile: the electron-withdrawing fluorine atom increases logP slightly compared to a hydrogen-substituted analog while the polar sulfonamide and sultam groups maintain sufficient aqueous solubility.

Lipophilicity Drug-likeness In silico ADME Physicochemical profiling

Optimal Application Scenarios for N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide Based on Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Development

The thiazolidin-1,1-dioxide scaffold, combined with the 3-fluorobenzenesulfonamide pharmacophore, provides a validated starting point for designing isoform-selective carbonic anhydrase inhibitors. The distinct binding mode of thiazolidin-based CA inhibitors—occupying the phenol-binding site rather than the zinc-coordination region—offers an opportunity to achieve selectivity over classical sulfonamide inhibitors such as acetazolamide [1]. Researchers can exploit the 3-fluoro substituent to fine-tune affinity for tumor-associated CA isoforms (e.g., CA IX, CA XII) versus cytosolic isoforms, leveraging the low nanomolar potency observed for related 3-fluorobenzenesulfonamide analogs [2].

Metabolically Stable Lead Scaffold for Anti-Inflammatory Drug Discovery

Fluorinated sulfonamides are well-documented for their improved metabolic stability and pharmacokinetic profiles compared to non-fluorinated counterparts [3]. CAS 941931-73-3, with its 3-fluorophenyl group, is thus particularly suited for lead optimization programs targeting inflammatory pathways where sustained target engagement is required. The dual COX-2/5-LO inhibitory activity demonstrated by certain γ-sultam derivatives suggests that this scaffold can be elaborated into cytokine-suppressive anti-inflammatory agents with reduced metabolic clearance, making it a valuable procurement target for medicinal chemistry teams focused on chronic inflammatory diseases.

Chemical Biology Tool Compound for Profiling Enzyme-Sulfonamide Interactions

The well-defined structure and commercial availability of CAS 941931-73-3 make it a practical tool compound for probing sulfonamide-enzyme interactions in biochemical and biophysical assays. Its computed logP of 1.65 and tPSA of 86 Ų indicate favorable solubility and permeability characteristics [4], facilitating its use in cell-based assays. The 3-fluorophenyl group also provides a distinct 19F NMR handle, enabling direct monitoring of compound binding and metabolism in complex biological matrices without the need for radiolabeling or secondary reporters.

Fragment-Based and Structure-Guided Drug Design Campaigns

With a molecular weight of 370.41 g/mol and a balanced physicochemical profile, CAS 941931-73-3 occupies the upper fragment-to-lead-like chemical space. The isothiazolidine 1,1-dioxide core provides conformational rigidity and multiple hydrogen-bonding vectors, while the 3-fluorobenzenesulfonamide moiety offers opportunities for structure-guided optimization. The combination of these features makes the compound an attractive starting point for fragment-growing or scaffold-hopping strategies, particularly in programs where X-ray crystallography or cryo-EM can guide the rational elaboration of substituents to enhance potency and selectivity [1].

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.